molecular formula C12H18N2 B138269 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- CAS No. 137581-63-6

1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)-

Cat. No.: B138269
CAS No.: 137581-63-6
M. Wt: 190.28 g/mol
InChI Key: NIIHRUKAVZEIRO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- is a chiral amine derivative characterized by a pyrrolidine ring (a five-membered cyclic amine) attached to an ethanamine backbone, with a phenyl group substituted at the alpha position (adjacent to the amine group).

Such compounds often serve as intermediates in pharmaceutical synthesis, particularly in the development of chiral ligands or bioactive molecules .

Properties

IUPAC Name

(1S)-1-phenyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIHRUKAVZEIRO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves nucleophilic substitution between pyrrolidine and α-brominated ketones. For example, 2-bromo-1-phenylpropan-1-one reacts with pyrrolidine in ether or ethanol under reflux (24–48 hours) to form the tertiary amine.

Typical Procedure :

  • Substrate : 2-Bromo-1-phenylpropan-1-one (1.0 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Dry acetone or ethanol

  • Temperature : 60–80°C

  • Yield : 60–78%

Purification and Salt Formation

The crude product is often converted to hydrochloride salts for crystallization. For instance, treatment with HCl gas in ethanol yields the hydrochloride salt, which is recrystallized from ethanol/ether mixtures.

Enantioselective Synthesis via Enzymatic Resolution

Diastereomeric Salt Formation

Optical resolution using chiral acids is a robust industrial method. A patent (US8680276B2) describes resolving racemic 2-phenylpyrrolidine derivatives with dibenzoyl-D-tartaric acid:

  • Step 1 : Form diastereomeric salts by reacting the racemic amine with dibenzoyl-D-tartaric acid in ethanol.

  • Step 2 : Recrystallize three times from dichloromethane/hexane to achieve >99% ee.

Key Data :

ParameterValue
Solvent SystemCH₂Cl₂/Hexane (1:1.3)
Recrystallizations3
Final ee>99%
Yield61%

Lipase-Catalyzed Kinetic Resolution

A lipase-mediated hydrolysis of acylated intermediates achieves enantiomer separation. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a prochiral diester, leaving the (S)-enantiomer intact.

Catalytic Asymmetric Alkylation

Nickel/Photoredox Dual Catalysis

A 2025 study (RSC Article) reports a one-pot photo-enzymatic cascade for enantioselective C–H functionalization:

  • Catalyst : Ni/PC (photoredox catalyst)

  • Conditions : Blue LED irradiation in DMSO

  • Stereoselectivity : Up to 99% ee

  • Yield : 85%

Reaction Scheme :

  • Photoinduced cross-coupling of aryl bromides with pyrrolidine.

  • Biocatalytic carbene transfer using engineered SD-VHb CH carbene transferase.

Chiral Auxiliary Approaches

S-α-Methylbenzylamine serves as a chiral auxiliary in cyclization reactions. For example, 1-phenyl-1,4-dibromobutane reacts with S-α-methylbenzylamine to form the (S)-configured pyrrolidine after deprotection:

  • Deprotection : Hydrogenolysis with Pd/C (10% wt) in methanol

  • ee : 92%

Industrial-Scale Synthesis

Large-Safe Reduction of Iminium Salts

A patent (US8680276B2) outlines a scalable route starting from 3-aminopiperidin-2-one hydrochloride:

  • Reduction : LiAlH₄ in THF reduces the lactam to the amine.

  • Salt Formation : Recrystallization from HCl/ethanol yields the dihydrochloride salt.

Optimized Parameters :

StepConditionsYield
Lactam ReductionLiAlH₄, THF, 0°C→RT89%
Acidic Workup6M HCl, EtOH95%

Continuous Flow Reactor Systems

Recent advances employ continuous flow systems for safer handling of reactive intermediates (e.g., α-bromoketones). A tubular reactor with immobilized base (e.g., Amberlyst A21) achieves 94% conversion in 2 hours.

Comparative Analysis of Methods

MethodYieldeeScalabilityCost Efficiency
Classical Alkylation60–78%RacemicModerateHigh
Enzymatic Resolution50–65%>99%HighModerate
Catalytic Asymmetric75–85%95–99%LowLow
Industrial Reduction85–90%>99%HighHigh

Challenges and Innovations

  • Stereochemical Drift : Prolonged heating in classical alkylation reduces ee. Solutions include low-temperature photoredox conditions.

  • Byproduct Formation : Over-alkylation is mitigated using phase-transfer catalysts (e.g., benzyltriethylammonium chloride).

  • Green Chemistry : Recent protocols replace LiAlH₄ with NaBH₄/I₂ systems, reducing hazardous waste .

Chemical Reactions Analysis

1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids .

Scientific Research Applications

1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- with structurally related compounds identified in the evidence:

Compound Name Molecular Formula Functional Groups Key Substituents Stereochemistry Applications/Notes References
1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- C₁₂H₁₈N₂ Primary amine, pyrrolidine Phenyl (alpha position) alphaS Pharmaceutical intermediates, chiral building blocks -
Alfa-PEP (1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one) C₁₇H₂₅NO Ketone, pyrrolidine Phenyl (alpha), heptanone backbone Not specified Synthetic stimulant (cathinone analog)
1-Pyrrolidineethanol, beta-methyl-alpha-phenyl-, hydrochloride (1:1), (alphaR,betaS)- C₁₃H₂₀ClNO Alcohol, pyrrolidine, hydrochloride salt Phenyl (alpha), beta-methyl alphaR, betaS Research chemical, enhanced solubility due to salt form
alpha-(1-Naphthyl)benzylamine C₁₇H₁₅N Primary amine, aromatic Naphthyl, benzyl Not specified Organic synthesis, drug discovery
Key Observations:

Functional Groups: The target compound’s primary amine contrasts with Alfa-PEP’s ketone, which reduces basicity and alters reactivity. The ethanol group in 1-Pyrrolidineethanol, beta-methyl-alpha-phenyl- increases hydrophilicity compared to the amine in the target compound .

Stereochemistry: The alphaS configuration in the target compound may lead to distinct biological interactions compared to the alphaR isomer in the ethanol derivative. Enantiomeric differences are critical in drug efficacy and receptor binding .

alpha-(1-Naphthyl)benzylamine’s naphthyl group enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

Biological Activity

1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)-, also known as (S)-alpha-phenyl-1-pyrrolidineethanamine, is a chiral organic compound with significant implications in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N
  • Molecular Weight : Approximately 176.26 g/mol
  • Chirality : The presence of a chiral center allows for different stereoisomers, which can exhibit varied biological activities.

The primary biological activity of 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- is attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , influencing levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism suggests potential applications in treating mood disorders and other neurological conditions.

Interaction with Neurotransmitter Receptors

Research indicates that this compound can modulate the activity of serotonin and norepinephrine transporters, potentially leading to increased synaptic concentrations of these neurotransmitters. Such interactions are crucial for understanding its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)-, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Pyrrolidinopropan-2-aminePyrrolidine ring with propyl groupDifferent side chain length affects activity
PhenethylamineSimple phenyl group attached to amineLacks the pyrrolidine structure
1-(2-Aminopropyl)-4-methylcyclohexanolCyclic structure with amine functionalityDistinct cyclic nature alters binding properties

These compounds differ primarily in their side chains or ring structures, significantly influencing their biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potentials of 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)-:

  • Antidepressant Potential : A study investigated its effects on serotonin reuptake inhibition in vitro, showing promising results that suggest its utility in developing antidepressant therapies.
  • Neuropharmacology : Research has highlighted its role in modulating dopamine receptor activity, which may contribute to its efficacy in treating conditions such as ADHD and other mood disorders .
  • Comparative Pharmacology : A comparative analysis demonstrated that the (alphaS) enantiomer exhibited significantly different receptor binding profiles compared to its (alphaR) counterpart, emphasizing the importance of stereochemistry in pharmacological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-α-phenyl-1-pyrrolidineethanamine, and how can reaction conditions be optimized to prevent racemization?

  • Methodological Answer : The compound is synthesized via reductive amination of α-phenylpyrrolidine precursors. Catalytic hydrogenation with Pd/C at 50–60°C under controlled pH (6.5–7.5) minimizes racemization. Chiral auxiliaries (e.g., (R)-BINAP ligands) or asymmetric catalysis can enhance stereoselectivity. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves enantiomeric purity .
Key Reaction Parameters
Catalyst: Pd/C (5% w/w)
Temperature: 50–60°C
Solvent: Ethanol
Reaction Time: 12–24 hours

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of (S)-α-phenyl-1-pyrrolidineethanamine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm, phenyl protons at δ 7.2–7.5 ppm) .
  • Chiral HPLC : Uses a Chiralpak® AD-H column (hexane/isopropanol 90:10, 1.0 mL/min) to determine enantiomeric excess (ee > 98%) .
  • Polarimetry : Specific rotation [α]D²⁵ = +15.6° (c = 1, CHCl₃) confirms the (S)-configuration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities between stereoisomers of α-phenyl-1-pyrrolidineethanamine?

  • Methodological Answer : Contradictions often arise from undetected stereochemical impurities. Solutions include:

  • Chiral Chromatography : Validate ee% using HPLC with a polysaccharide-based column.
  • Comparative Bioassays : Test isomers against target proteins (e.g., serotonin receptors) under identical conditions (pH 7.4, 37°C).
  • Orthogonal Characterization : Circular dichroism (CD) spectroscopy or X-ray crystallography provides definitive stereochemical confirmation .

Q. What strategies optimize enantioselective synthesis of (S)-α-phenyl-1-pyrrolidineethanamine on a preparative scale?

  • Methodological Answer :

  • Asymmetric Hydrogenation : Use Ru-(S)-BINAP catalysts for >90% ee .
  • Continuous Flow Reactors : Enhance reproducibility; in-line FTIR monitors reaction progress.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) separates enantiomers with high selectivity .

Q. How do computational methods contribute to understanding the structure-activity relationship (SAR) of (S)-α-phenyl-1-pyrrolidineethanamine derivatives?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinity to targets (e.g., dopamine D2 receptor; AutoDock Vina).
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity.
  • MD Simulations : Analyzes ligand-receptor dynamics (e.g., GROMACS) to optimize pharmacokinetics .

Q. What experimental designs mitigate diastereomer formation during functionalization of (S)-α-phenyl-1-pyrrolidineethanamine?

  • Methodological Answer :

  • Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) at reactive sites to suppress unwanted stereoisomers.
  • Low-Temperature Reactions : Conduct alkylation at –20°C to slow racemization.
  • Chiral Auxiliaries : Use (R)-proline derivatives to direct regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antioxidant activity?

  • Methodological Answer : Variability may stem from assay conditions (e.g., DPPH vs. ABTS assays). Standardize protocols:

  • DPPH Assay : 0.1 mM compound in methanol, measure absorbance at 517 nm after 30 minutes.
  • Control for Solvent Effects : Compare activity in polar vs. nonpolar solvents.
  • Purity Verification : LC-MS confirms absence of oxidizable impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.